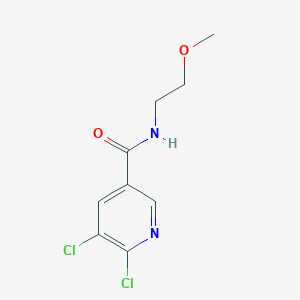

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide is a chemical compound with the molecular formula C11H13Cl2N3O2 It is a derivative of nicotinamide, featuring two chlorine atoms at the 5 and 6 positions of the nicotinamide ring and a 2-methoxyethyl group attached to the nitrogen atom

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide typically involves the chlorination of nicotinamide followed by the introduction of the 2-methoxyethyl group. One common method includes:

Chlorination: Nicotinamide is treated with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce chlorine atoms at the 5 and 6 positions.

Alkylation: The chlorinated intermediate is then reacted with 2-methoxyethylamine under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Substitution Reactions

The chlorine atoms at the 5- and 6-positions of the pyridine ring undergo nucleophilic aromatic substitution (NAS) under controlled conditions. Modifications at these positions significantly influence fungicidal efficacy:

-

Halogen Exchange : Replacement of Cl with Br or F alters electronic properties and steric bulk. For example:

-

Functional Group Introduction : Substitution with electron-withdrawing groups (e.g., CN) enhances electrophilicity. A 2-methyl-5-cyano-6-chloro variant (EC₅₀ = 4.69 mg/L) demonstrates improved potency .

Table 1: Impact of Pyridine Substitution on Fungicidal Activity

| Substituents (5,6-position) | EC₅₀ (mg/L) against Pseudoperonospora cubensis |

|---|---|

| Cl, Cl | 1.96 |

| F, Cl | 25.61 |

| Br, Br | 19.89 |

| F, Br | 32.44 |

Acylation and Amide Bond Formation

The compound’s synthesis involves sequential acylation steps:

-

Acyl Chloride Formation : Nicotinic acid derivatives react with oxalyl chloride to form reactive acyl chlorides.

-

Amide Coupling : The acyl chloride intermediate reacts with substituted thiophen-2-amines under basic conditions to yield target N-(thiophen-2-yl) nicotinamides .

Key Reaction Steps:

-

Nicotinic acid → Acyl chloride :

R-COOH+(COCl)2→R-COCl -

Amide Formation :

R-COCl+H2N-ThiopheneBaseR-CONH-Thiophene

Side Chain Modifications

The methoxyethyl group’s oxygen and methylene units enable further functionalization:

-

Ether Cleavage : Acidic or reductive cleavage of the methoxy group could yield hydroxyl derivatives.

-

Alkylation : The terminal methyl group may undergo alkylation to introduce bulkier substituents, though this reduces fungicidal activity (e.g., ethyl substitution increases EC₅₀ to 7.53 mg/L) .

Biological Activity Correlation

Structural-activity relationship (SAR) studies reveal:

-

Electron-Deficient Pyridine Rings : Enhance binding to fungal targets.

-

Thiophene-Substituted Amides : Improve membrane permeability.

-

Cyanogroup at R₃ : Critical for potency; removal (e.g., R₃ = H) reduces efficacy by >50% .

Table 2: Field Efficacy of 10% 4f EC Formulation

| Concentration (mg/L) | Control Efficacy (%) |

|---|---|

| 50 | 53 |

| 100 | 70 |

| 200 | 79 |

This compound’s reactivity profile underscores its versatility in agrochemical design, with substitution patterns directly dictating biological performance. Further exploration of its catalytic and photochemical properties could expand its synthetic utility .

Applications De Recherche Scientifique

Agrochemical Applications

Fungicidal Activity

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide exhibits significant fungicidal properties, making it a candidate for agricultural use. Research indicates that derivatives of nicotinic acid, including this compound, have been synthesized and tested for their efficacy against plant pathogens. For instance, compounds with similar structural modifications have shown to outperform traditional fungicides like flumorph and mancozeb in controlling cucumber downy mildew (Pseudoperonospora cubensis) with effective concentrations (EC50 values) significantly lower than those of established products .

Herbicidal and Insecticidal Potential

The nicotinic acid derivatives have also been studied for their herbicidal and insecticidal properties. Compounds structurally related to this compound have been identified as promising candidates for pest control due to their selective toxicity towards specific weeds while being less harmful to crops . This selectivity can lead to more sustainable agricultural practices by reducing the ecological impact of chemical applications.

Biochemical Applications

NAD+ Precursor

this compound may serve as a precursor for nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme involved in redox reactions within cells. NAD+ is essential for energy metabolism and has been linked to various health benefits, including improved mitochondrial function and potential neuroprotective effects . The compound's ability to enhance NAD+ levels could be leveraged in therapeutic applications aimed at metabolic disorders and age-related diseases.

Regenerative Medicine

Recent studies suggest that compounds increasing NAD+ levels can improve the regenerative potential of stem cells . This property highlights the potential use of this compound in regenerative medicine, particularly in therapies targeting age-related degeneration or injury recovery.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 5,6-Dichloro-N-(2-methoxyethyl)nicotinamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Chloro-N-(2-methoxyethyl)nicotinamide: Similar structure but with only one chlorine atom.

5,6-Dichloro-N-(2-ethoxyethyl)nicotinamide: Similar structure with an ethoxyethyl group instead of a methoxyethyl group.

5,6-Dichloro-N-(2-hydroxyethyl)nicotinamide: Similar structure with a hydroxyethyl group.

Uniqueness

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide is unique due to the presence of two chlorine atoms and a methoxyethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Activité Biologique

5,6-Dichloro-N-(2-methoxyethyl)nicotinamide is a synthetic compound derived from nicotinamide, characterized by the presence of two chlorine atoms at the 5 and 6 positions of the pyridine ring and a methoxyethyl substituent. This compound has garnered attention due to its potential biological activities, particularly in antifungal and antimicrobial applications. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and implications for therapeutic use.

- Molecular Formula : C9H10Cl2N2O2

- Molecular Weight : 235.09 g/mol

- CAS Number : 1016787-56-6

Antifungal Activity

Recent studies have indicated that this compound exhibits significant antifungal properties. The compound was evaluated against various fungal strains, with a particular focus on its efficacy against cucumber downy mildew (Pseudoperonospora cubensis).

Table 1: Antifungal Efficacy of this compound

| Compound | Concentration (mg/L) | Control Efficacy (%) |

|---|---|---|

| This compound | 50 | 55 |

| 100 | 74 | |

| 200 | 82 |

The compound demonstrated a control efficacy of up to 82% at a concentration of 200 mg/L , indicating its potential as a fungicide .

Antimicrobial Activity

In addition to its antifungal properties, the compound has shown promising antimicrobial activity against several bacterial strains. A study assessed its effectiveness using the broth microdilution method against Staphylococcus aureus, Klebsiella pneumoniae, and Pseudomonas aeruginosa.

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mM) |

|---|---|

| Staphylococcus aureus | 0.03 |

| Klebsiella pneumoniae | 0.016 |

| Pseudomonas aeruginosa | 0.064 |

These results suggest that the compound is particularly effective against gram-negative bacteria like Klebsiella pneumoniae, with an MIC of 0.016 mM , showcasing its potential for treating infections caused by antibiotic-resistant strains .

The biological activity of this compound is believed to be linked to its interaction with key enzymes and cellular pathways. The presence of chlorine substituents enhances the lipophilicity of the molecule, allowing it to penetrate cell membranes more effectively. This characteristic may facilitate its action on molecular targets involved in fungal cell wall synthesis and bacterial replication processes.

Case Studies

- Fungicidal Activity in Greenhouse Trials : In controlled greenhouse trials, formulations containing this compound exhibited superior control over cucumber downy mildew compared to commercial fungicides like flumorph and mancozeb. The compound's efficacy at lower concentrations suggests it could be a viable alternative in agricultural applications .

- Antimicrobial Efficacy Against Resistant Strains : A study focusing on multidrug-resistant bacterial strains demonstrated that this compound could restore the activity of established antibiotics when used in combination therapies. This finding is particularly relevant given the rising concern over antibiotic resistance in clinical settings .

Propriétés

IUPAC Name |

5,6-dichloro-N-(2-methoxyethyl)pyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2N2O2/c1-15-3-2-12-9(14)6-4-7(10)8(11)13-5-6/h4-5H,2-3H2,1H3,(H,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPFJZQLASWTDDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=CC(=C(N=C1)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.